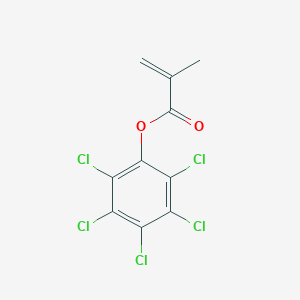
Marbofloxacine Impureté B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 10-Despipérazino-10-fluoro Marbofloxacine est un dérivé de la Marbofloxacine, un antibiotique fluoroquinolone de troisième générationLa formule moléculaire de la 10-Despipérazino-10-fluoro Marbofloxacine est C12H8F2N2O4, et sa masse moléculaire est de 282,1997 g/mol .
Applications De Recherche Scientifique
10-Despiperazino-10-fluoro Marbofloxacin has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other fluoroquinolone derivatives.
Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.
Medicine: Investigated for its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and veterinary medicines.
Mécanisme D'action
Target of Action
Marbofloxacin Impurity B, also known as 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin . Marbofloxacin is a fluoroquinolone antibiotic that primarily targets bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication, repair, and recombination .
Mode of Action
Marbofloxacin Impurity B is believed to share a similar mode of action with Marbofloxacin, which involves impairing the bacterial DNA gyrase . This impairment results in the inhibition of bacterial DNA replication, leading to rapid bactericidal activity .
Biochemical Pathways
It is believed to be active in both stationary and growth phases of bacterial replication . This suggests that it may affect multiple biochemical pathways involved in bacterial growth and replication.
Pharmacokinetics
Marbofloxacin, the parent compound of Marbofloxacin Impurity B, is well absorbed after oral and parenteral administration . It is widely distributed to the tissues, with concentrations in tissues such as lung, liver, and kidney being higher than the concentrations in plasma . Marbofloxacin is weakly bound to plasma proteins and is excreted mostly in the urine . The extent of biotransformation is very limited
Result of Action
The primary result of Marbofloxacin Impurity B’s action is the inhibition of bacterial growth through the impairment of DNA-gyrase . This leads to the death of susceptible bacteria within 20-30 minutes of exposure
Analyse Biochimique
Biochemical Properties
Marbofloxacin, the parent compound, is known to interact with bacterial DNA-gyrase , an enzyme involved in DNA replication and transcription
Cellular Effects
The cellular effects of 10-Despiperazino-10-fluoro Marbofloxacin are currently unknown. As an impurity of Marbofloxacin, it may share some of the cellular effects of the parent compound. Marbofloxacin is known to inhibit bacterial DNA-gyrase, thereby preventing DNA replication and transcription . This leads to bacterial cell death, making Marbofloxacin an effective antibacterial agent .
Molecular Mechanism
Marbofloxacin, the parent compound, acts by inhibiting bacterial DNA-gyrase . This enzyme is essential for bacterial DNA replication and transcription. By inhibiting this enzyme, Marbofloxacin prevents the bacteria from replicating and transcribing DNA, leading to cell death .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 10-Despiperazino-10-fluoro Marbofloxacin in animal models. Marbofloxacin, the parent compound, has been studied in various animal models. For example, it has been used in veterinary medicine for the treatment of bovine respiratory disease and mastitis metritis agalactiae syndrome in pigs . The dosage corresponds to a daily dose of 2 mg/kg body weight/day Marbofloxacin for up to 5 days .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la 10-Despipérazino-10-fluoro Marbofloxacine implique généralement la fluoration de la Marbofloxacine suivie de l'élimination du cycle pipérazine. Les conditions de réaction incluent souvent l'utilisation d'agents fluorants tels que le trifluorure de diéthylaminosulfure (DAST) ou le Selectfluor. La réaction est réalisée à des températures contrôlées et sous atmosphère inerte pour éviter des réactions secondaires indésirables .
Méthodes de production industrielle : Dans les milieux industriels, la production de la 10-Despipérazino-10-fluoro Marbofloxacine implique des procédés de fluoration à grande échelle. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit un rendement élevé et une pureté élevée du produit final. Le processus comprend également des mesures de contrôle qualité strictes pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : La 10-Despipérazino-10-fluoro Marbofloxacine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols dans des solvants aprotiques polaires.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés substitués avec des groupes fonctionnels variés.
4. Applications de la recherche scientifique
La 10-Despipérazino-10-fluoro Marbofloxacine a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse d'autres dérivés de fluoroquinolone.
Biologie : Étudié pour ses propriétés antibactériennes potentielles et ses interactions avec les enzymes bactériennes.
Médecine : Enquête sur son efficacité contre les souches bactériennes résistantes.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de médicaments vétérinaires.
5. Mécanisme d'action
Le mécanisme d'action de la 10-Despipérazino-10-fluoro Marbofloxacine implique l'inhibition de la gyrase ADN bactérienne et de la topoisomérase IV. Ces enzymes sont cruciales pour la réplication et la transcription de l'ADN chez les bactéries. En inhibant ces enzymes, le composé empêche la division cellulaire bactérienne et conduit à la mort cellulaire. L'atome de fluor améliore l'affinité de liaison du composé aux enzymes cibles, augmentant son efficacité antibactérienne .
Composés similaires :
Marbofloxacine : Le composé parent avec un cycle pipérazine et aucun atome de fluor supplémentaire.
Ciprofloxacine : Une autre fluoroquinolone avec un mécanisme d'action similaire mais des caractéristiques structurelles différentes.
Lévofloxacine : Une fluoroquinolone avec une stéréochimie différente et un spectre d'activité plus large.
Unicité : La 10-Despipérazino-10-fluoro Marbofloxacine est unique en raison de l'absence du cycle pipérazine et de la présence d'un atome de fluor supplémentaire. Ces modifications structurelles entraînent des propriétés chimiques distinctes et une activité antibactérienne potentiellement accrue contre certaines souches résistantes .
Comparaison Avec Des Composés Similaires
Marbofloxacin: The parent compound with a piperazine ring and no additional fluorine atom.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a different stereochemistry and broader spectrum of activity.
Uniqueness: 10-Despiperazino-10-fluoro Marbofloxacin is unique due to the absence of the piperazine ring and the presence of an additional fluorine atom. These structural modifications result in distinct chemical properties and potentially enhanced antibacterial activity against certain resistant strains .
Propriétés
IUPAC Name |
6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVEYBFZJOXFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
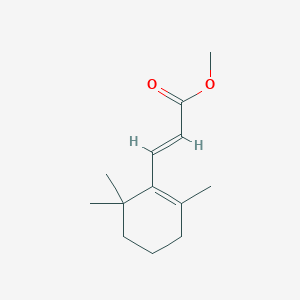
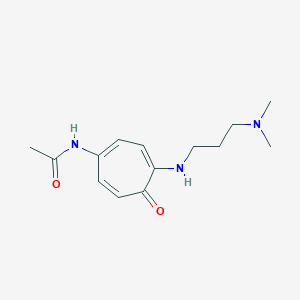
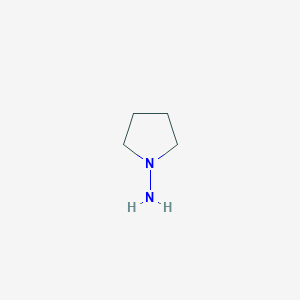


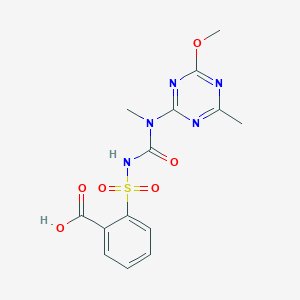
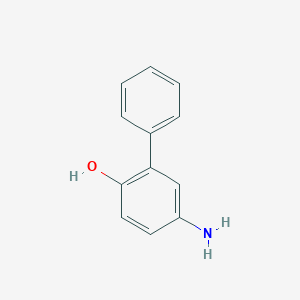

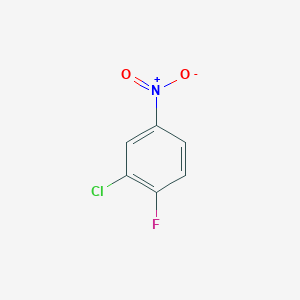
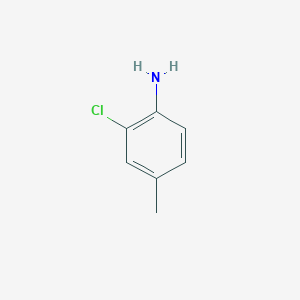
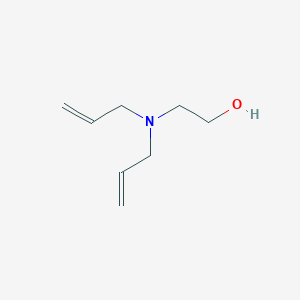
![(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone](/img/structure/B104757.png)
